Trk-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

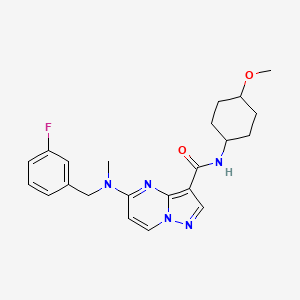

Molecular Formula |

C22H26FN5O2 |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

5-[(3-fluorophenyl)methyl-methylamino]-N-(4-methoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C22H26FN5O2/c1-27(14-15-4-3-5-16(23)12-15)20-10-11-28-21(26-20)19(13-24-28)22(29)25-17-6-8-18(30-2)9-7-17/h3-5,10-13,17-18H,6-9,14H2,1-2H3,(H,25,29) |

InChI Key |

BBJLSNHFJGYVEM-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC(=CC=C1)F)C2=NC3=C(C=NN3C=C2)C(=O)NC4CCC(CC4)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unable to Elucidate Mechanism of Action for Trk-IN-19 Due to Lack of Publicly Available Data

A comprehensive search of scientific literature and public databases has yielded no specific information on a compound designated "Trk-IN-19." As a result, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be provided at this time.

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] The three members of this family, TrkA, TrkB, and TrkC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors are activated by neurotrophins, a family of growth factors, leading to the initiation of downstream signaling cascades that regulate cell proliferation, differentiation, survival, and apoptosis.[3][4]

Dysregulation of Trk signaling, often through gene fusions, has been implicated in the pathogenesis of various cancers.[1][5] This has made Trk kinases attractive targets for the development of targeted cancer therapies. Small molecule inhibitors that target the kinase domain of Trk receptors have shown promise in clinical trials for the treatment of tumors harboring NTRK gene fusions.[1]

The mechanism of action of Trk inhibitors typically involves the competitive inhibition of ATP binding to the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. The primary signaling pathways activated by Trk receptors include the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for cell growth and survival.[4][6]

General Methodologies for Characterizing Trk Inhibitors

The characterization of a novel Trk inhibitor would typically involve a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Assays

Biochemical assays are essential for directly measuring the inhibitory activity of a compound against the target kinase.[7] These assays often utilize purified recombinant kinase domains and synthetic substrates.

Table 1: Common Biochemical Assays for Kinase Inhibitor Profiling

| Assay Type | Principle | Key Readout |

| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate peptide or protein. | Radioactivity of the phosphorylated substrate. |

| Fluorescence-Based Assays | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Z'-LYTE™. | Changes in fluorescence intensity, polarization, or energy transfer. |

| Luminescence-Based Assays | Measures the depletion of ATP using a luciferase/luciferin system (e.g., Kinase-Glo®). | Luminescence signal (inversely proportional to kinase activity). |

| ELISA-Based Assays | Employs antibodies specific to the phosphorylated substrate in a plate-based format for detection. | Colorimetric or chemiluminescent signal. |

Cellular Assays

Cellular assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.[4] These assays typically use cell lines that endogenously express Trk receptors or have been engineered to overexpress them.

Table 2: Key Cellular Assays for Trk Inhibitor Evaluation

| Assay Name | Purpose | Typical Cell Lines |

| Cell Viability/Proliferation Assays | To determine the effect of the inhibitor on the growth and survival of cancer cells dependent on Trk signaling. | Cancer cell lines with known NTRK fusions (e.g., KM12, CUTO-3). |

| Western Blotting | To assess the inhibition of Trk autophosphorylation and the phosphorylation of downstream signaling proteins (e.g., Akt, ERK). | Trk-dependent cancer cell lines or engineered cell lines. |

| Receptor Phosphorylation ELISA | To quantify the level of Trk phosphorylation in a high-throughput format. | Engineered cell lines (e.g., HEK293 expressing TrkA). |

| Reporter Gene Assays | To measure the activity of transcription factors downstream of Trk signaling (e.g., SRE, CREB).[8] | Engineered reporter cell lines. |

Visualizing Trk Signaling and Experimental Workflows

Diagrams are essential tools for illustrating complex biological pathways and experimental procedures. The following are examples of how such diagrams would be constructed using the DOT language for Graphviz.

Trk Signaling Pathway

This diagram illustrates the major signaling cascades activated upon neurotrophin binding to a Trk receptor.

Caption: Simplified Trk signaling pathways leading to cell proliferation and survival.

Experimental Workflow for Trk Inhibitor Characterization

This diagram outlines a typical workflow for the preclinical evaluation of a novel Trk inhibitor.

Caption: A standard workflow for the preclinical assessment of a Trk inhibitor.

Without specific data for "this compound," this guide provides a general overview of the mechanism of action of Trk inhibitors and the methodologies used for their characterization. Should information on "this compound" become publicly available, a more detailed and specific technical guide can be compiled.

References

- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective, Intrinsically Fluorescent Trk Modulating Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 8. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Profile of Trk-IN-19: A Potent TRK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trk-IN-19, a potent inhibitor of Tropomyosin receptor kinase (TRK) family members. This document collates available quantitative data, outlines likely experimental methodologies, and presents key signaling pathways and workflows through detailed visualizations. This compound, also identified as compound I-10, has demonstrated significant inhibitory activity against wild-type TRKA and the clinically relevant G595R resistance mutant.[1][2]

Core Data Summary

The following tables summarize the known in vitro and cell-based inhibitory activities of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2]

| Target | IC50 (nM) |

| TRKA | 1.1 |

| TRKA (G595R) | 5.3 |

Table 2: Anti-proliferative Activity of this compound [1]

| Cell Line | Description | IC50 (nM) |

| Ba/F3-LMNA-NTRK1 | Ba/F3 cells expressing the LMNA-NTRK1 fusion | 41.7 |

| Ba/F3-LMNA-NTRK1-G595R | Ba/F3 cells expressing the LMNA-NTRK1 fusion with the G595R resistance mutation | 336.6 |

Signaling Pathways and Experimental Workflows

Visualizations are provided to illustrate the mechanism of action and experimental procedures relevant to the characterization of this compound.

TRK Signaling Pathway and Inhibition

The diagram below illustrates the canonical TRK signaling pathway and the point of inhibition by this compound. Upon binding of neurotrophins, TRK receptors dimerize and autophosphorylate, activating downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell survival and proliferation. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of TRK and thereby inhibiting these downstream signals.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 value of an inhibitor like this compound.

Experimental Protocols

While the specific experimental details for the characterization of this compound are not publicly available, this section provides representative protocols for the key assays typically employed in the evaluation of kinase inhibitors.

In Vitro TRKA Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TRKA and its mutants.

Materials:

-

Recombinant human TRKA enzyme

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

TRK-specific substrate (e.g., a synthetic peptide)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplates (e.g., 384-well white plates)

Procedure:

-

A serial dilution of this compound is prepared in DMSO and then diluted in kinase assay buffer.

-

The recombinant TRKA enzyme is diluted in the kinase assay buffer.

-

In a microplate, the TRKA enzyme solution is mixed with the diluted this compound or DMSO (vehicle control) and incubated for a pre-determined time (e.g., 10-20 minutes) at room temperature.

-

The kinase reaction is initiated by adding a mixture of the substrate and ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a detection reagent according to the manufacturer's instructions.

-

The signal (e.g., luminescence) is read using a plate reader.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

Cell Proliferation Assay (Representative Protocol)

Objective: To determine the anti-proliferative activity of this compound in cancer cell lines harboring TRK fusions.

Materials:

-

Ba/F3 cells engineered to express a TRK fusion protein (e.g., LMNA-NTRK1)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Microplates (e.g., 96-well clear bottom white plates)

Procedure:

-

Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.

-

A serial dilution of this compound is prepared in the cell culture medium.

-

The culture medium is removed from the wells and replaced with the medium containing various concentrations of this compound or DMSO (vehicle control).

-

The cells are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, a cell viability reagent is added to each well according to the manufacturer's protocol.

-

The plates are incubated for a short period to allow the signal to stabilize.

-

The signal (e.g., luminescence) is measured using a plate reader.

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percent viability against the inhibitor concentration and fitting the data to a dose-response curve.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are representative examples and may not reflect the exact procedures used for the characterization of this compound. For research purposes, it is crucial to consult the original peer-reviewed publication and validate all experimental procedures.

References

In-Depth Technical Guide: Trk-IN-19 (Compound I-10)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of Trk-IN-19.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) |

| TrkA | 1.1[1] |

| TrkA (G595R mutant) | 5.3[1] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Fusion Protein | IC50 (nM) |

| Ba/F3 | LMNA-NTRK1 | 41.7[1] |

| Ba/F3 | LMNA-NTRK1 (G595R mutant) | 336.6[1] |

Signaling Pathways

This compound exerts its effects by inhibiting the phosphorylation of Trk receptors, thereby blocking downstream signaling cascades that are critical for cell proliferation and survival. The primary pathways affected are the Ras/MAPK and PI3K/Akt pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Kinase Activity Assay

The inhibitory activity of this compound against TrkA and its G595R mutant was determined using a kinase activity assay. The general workflow for such an assay is outlined below.

Protocol Details:

-

Plate Preparation: Assays are typically performed in low-volume 384-well plates.

-

Reagent Addition: Recombinant Trk kinase (e.g., TrkA or TrkA G595R), a biotinylated peptide substrate, and ATP are added to the wells.

-

Inhibitor Addition: this compound is added in a series of dilutions to determine the dose-response relationship.

-

Incubation: The reaction is allowed to proceed at room temperature for a specified period (e.g., 60 minutes).

-

Stopping the Reaction: The kinase reaction is terminated by the addition of a stop solution, typically containing EDTA to chelate magnesium ions required for kinase activity.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various detection technologies, such as Homogeneous Time-Resolved Fluorescence (HTRF), which measures the energy transfer between a donor and an acceptor molecule brought into proximity by the biotinylated phosphorylated substrate and a phosphorylation-specific antibody.

-

Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cellular Proliferation Assay

The effect of this compound on the proliferation of cancer cells harboring Trk fusions was assessed using a cell viability assay.

Protocol Details:

-

Cell Seeding: Ba/F3 cells, which are dependent on the expressed fusion protein for survival and proliferation, are seeded into 96-well plates at an appropriate density.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period of 72 hours to allow for effects on cell proliferation.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is measured and normalized to untreated controls. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is then determined by fitting the data to a dose-response curve.

Conclusion

This compound (Compound I-10) is a highly potent inhibitor of TrkA, including the clinically relevant G595R mutant. It demonstrates significant anti-proliferative activity in cellular models driven by Trk fusion proteins. The detailed experimental protocols and an understanding of the signaling pathways it modulates provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for cancers harboring NTRK gene fusions. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in in vivo models.

References

Trk-IN-19: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trk-IN-19, a potent inhibitor of Tropomyosin receptor kinases (Trk). This document outlines its core properties, mechanism of action, and relevant experimental protocols for its characterization.

Core Properties of this compound

This compound is a small molecule inhibitor targeting the Trk family of receptor tyrosine kinases. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Weight | 411.47 g/mol | [1][2] |

| Molecular Formula | C22H26FN5O2 | [1][2] |

| IC50 (TrkA) | 1.1 nM | [1] |

| IC50 (TrkAG595R) | 5.3 nM | [1] |

Mechanism of Action: Inhibition of the Trk Signaling Pathway

The Tropomyosin receptor kinases (Trk) are a family of three receptor tyrosine kinases—TrkA, TrkB, and TrkC—that are crucial in the development and function of the nervous system.[3] These receptors are activated by neurotrophins, a class of growth factors. Specifically, Nerve Growth Factor (NGF) binds to TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) bind to TrkB, and Neurotrophin-3 (NT-3) binds to TrkC.

Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate, triggering a cascade of downstream signaling pathways. The three primary pathways activated are:

-

Ras/MAPK Pathway: This pathway is critical for cell proliferation and differentiation.

-

PI3K/Akt Pathway: This pathway is a key regulator of cell survival and apoptosis.

-

PLCγ Pathway: This pathway is involved in modulating intracellular calcium levels and activating protein kinase C (PKC).

In various cancers, chromosomal rearrangements can lead to the fusion of NTRK genes (which encode the Trk receptors) with other genes. These fusion events result in constitutively active Trk kinases that drive tumor growth and survival, independent of neurotrophin stimulation.

This compound functions as an ATP-competitive inhibitor of the Trk kinase domain. By binding to the ATP-binding pocket of the Trk receptor, it prevents the phosphorylation and subsequent activation of the downstream signaling pathways. This inhibition of oncogenic signaling can lead to cell cycle arrest and apoptosis in Trk fusion-positive cancer cells.

Trk Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize Trk inhibitors like this compound.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the kinase activity of Trk receptors.

Materials:

-

Recombinant TrkA, TrkB, or TrkC enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

A suitable substrate (e.g., a synthetic peptide)

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the this compound dilutions (or DMSO as a vehicle control).

-

Add the recombinant Trk enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Luminescence is measured using a plate reader. The IC50 value is calculated from the dose-response curve.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells, particularly those with Trk fusions.

Materials:

-

Trk fusion-positive cancer cell line (e.g., KM12C)

-

Appropriate cell culture medium and supplements

-

This compound (in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

Procedure:

-

Seed the Trk fusion-positive cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (and a DMSO control).

-

Incubate the cells for 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT).

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the GI50 (50% growth inhibition) or IC50 values from the resulting dose-response curves.

Western Blotting for Phospho-Trk and Downstream Targets

This technique is used to confirm that this compound inhibits the phosphorylation of Trk receptors and their downstream signaling proteins in a cellular context.

Materials:

-

Trk fusion-positive cancer cell line

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Trk (pan-Trk), anti-total-Trk, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Culture the Trk fusion-positive cells and treat them with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the extent of inhibition of phosphorylation.

Experimental Workflow for Trk Inhibitor Characterization.

References

Trk-IN-19 Solubility in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

A definitive quantitative value for the solubility of Trk-IN-19 in DMSO is not publicly documented in readily accessible datasheets. However, for a structurally related class of kinase inhibitors, solubility in DMSO is a critical parameter for in vitro and in vivo studies. The following table summarizes the type of data that would be generated through the experimental protocols outlined in this guide.

| Parameter | Value | Unit | Method |

| Kinetic Solubility | To be determined | mg/mL or mM | Nephelometry or Turbidimetry |

| Thermodynamic Solubility | To be determined | mg/mL or mM | Shake-Flask Method |

Experimental Protocols for Solubility Determination

To ascertain the solubility of this compound in DMSO, a systematic approach involving both kinetic and thermodynamic methods is recommended. These protocols are designed to provide a comprehensive understanding of the compound's solubility characteristics.

Materials and Reagents

-

This compound (solid powder)

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Vortex mixer

-

Orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Analytical balance

-

Calibrated pipettes and sterile, nuclease-free tips

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Glass vials with screw caps

-

Syringe filters (0.22 µm)

Kinetic Solubility Protocol (Turbidimetric Method)

This method provides a rapid assessment of the solubility of a compound from a concentrated DMSO stock solution into an aqueous buffer.

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.

-

Serial Dilution: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.

-

Assay Plate Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells.

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to achieve the final desired concentrations.

-

Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Thermodynamic Solubility Protocol (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume of DMSO.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Accurately dilute the filtered supernatant with DMSO and quantify the concentration of dissolved this compound using a validated HPLC method with a standard curve.

Signaling Pathway and Mechanism of Action

This compound is a potent inhibitor of TrkA, a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Dysregulation of the Trk signaling pathway is implicated in various cancers. The binding of neurotrophins, such as Nerve Growth Factor (NGF), to TrkA induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades.

This compound exerts its effect by binding to the ATP-binding pocket of the TrkA kinase domain, thereby preventing the phosphorylation of the receptor and blocking the activation of downstream signaling pathways. This inhibition ultimately leads to the suppression of cell proliferation, survival, and migration in cells dependent on TrkA signaling.

Caption: this compound inhibits the TrkA signaling pathway.

Caption: Workflow for solubility determination of this compound.

Navigating the Stability of Trk Inhibitors: A Technical Guide

Disclaimer: As of the latest data, specific stability information for a compound designated "Trk-IN-19" is not publicly available. This guide will, therefore, utilize a hypothetical Tropomyosin receptor kinase (Trk) inhibitor, referred to as Trk-X , to provide a comprehensive framework for assessing the stability of such compounds in solution. The principles, protocols, and data presented are representative of the rigorous analysis required for drug development and are intended to serve as a detailed guide for researchers, scientists, and drug development professionals.

The stability of a drug candidate is a critical parameter that influences its development, formulation, and ultimately, its therapeutic efficacy and safety. For kinase inhibitors like those targeting Trk, understanding their degradation pathways and shelf-life in various solution-based environments is paramount for ensuring consistent biological activity and for the design of reliable experimental assays and final drug products.

Core Stability Assessment of Trk-X

The stability of Trk-X was evaluated under various conditions to simulate potential storage and experimental scenarios. The primary analytical method for determining the concentration of the parent compound was High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Stability of Trk-X in Aqueous Buffers at Different pH Values

| pH | Temperature (°C) | Incubation Time (hours) | % Remaining Trk-X (Mean ± SD) |

| 3.0 | 37 | 24 | 92.5 ± 2.1 |

| 5.0 | 37 | 24 | 98.1 ± 1.5 |

| 7.4 | 37 | 24 | 99.2 ± 0.8 |

| 9.0 | 37 | 24 | 85.3 ± 3.4 |

Key Finding: Trk-X demonstrates the highest stability in neutral to slightly acidic conditions, with significant degradation observed at a basic pH of 9.0.

Table 2: Temperature-Dependent Stability of Trk-X in PBS (pH 7.4)

| Temperature (°C) | Incubation Time (days) | % Remaining Trk-X (Mean ± SD) |

| 4 | 7 | 99.8 ± 0.5 |

| 25 (Room Temp) | 7 | 95.4 ± 1.9 |

| 37 | 7 | 88.2 ± 2.5 |

Key Finding: Trk-X is highly stable when stored at refrigerated temperatures (4°C). Degradation increases with rising temperature, indicating that prolonged storage at room or physiological temperatures should be avoided.

Table 3: Stability of Trk-X in Common Organic Solvents

| Solvent | Concentration (mM) | Storage Temperature (°C) | Incubation Time (days) | % Remaining Trk-X (Mean ± SD) |

| DMSO | 10 | 4 | 30 | 99.5 ± 0.4 |

| DMSO | 10 | 25 | 30 | 97.1 ± 1.2 |

| Ethanol | 10 | 4 | 30 | 98.9 ± 0.9 |

| Ethanol | 10 | 25 | 30 | 94.6 ± 2.3 |

Key Finding: Trk-X exhibits excellent stability in DMSO, a common solvent for stock solutions, even at room temperature over a 30-day period. While stable in ethanol, a slightly higher degradation is observed at room temperature compared to DMSO.

Experimental Protocols

A detailed understanding of the methodologies used to assess stability is crucial for the replication and validation of findings.

Protocol 1: HPLC Method for Quantification of Trk-X

-

Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient: 10-90% B over 15 minutes, followed by a 5-minute wash at 90% B and a 5-minute re-equilibration at 10% B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Quantification: The concentration of Trk-X is determined by comparing the peak area of the sample to a standard curve of known concentrations.

Protocol 2: Sample Preparation for Stability Studies

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Trk-X in DMSO.

-

Working Solution Preparation:

-

For aqueous stability, dilute the stock solution to a final concentration of 10 µM in the respective buffers (pH 3.0, 5.0, 7.4, 9.0).

-

For solvent stability, dilute the stock solution to the desired concentration in the respective solvents.

-

-

Incubation: Aliquot the working solutions into amber vials and incubate at the specified temperatures for the designated time periods.

-

Sampling: At each time point, withdraw an aliquot and immediately quench any further degradation by diluting with the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic acid) and storing at -20°C until HPLC analysis.

Visualizing Key Pathways and Workflows

Understanding the biological context and experimental design is facilitated by visual representations.

Caption: Overview of the Trk signaling pathway.[1][2][3][4][5]

References

- 1. Tropomyosin-Receptor-Kinases Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]

- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

The Core Downstream Signaling Effects of Tropomyosin Receptor Kinase (Trk) Inhibition

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific inhibitor designated "Trk-IN-19" is not publicly available. This guide provides a comprehensive overview of the downstream signaling effects of inhibiting the Tropomyosin Receptor Kinase (Trk) family, using well-established principles and data from representative Trk inhibitors.

Executive Summary

The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases pivotal in neuronal development, survival, and function.[1][2] Dysregulation of Trk signaling is implicated in various cancers and neurological disorders, making these receptors attractive therapeutic targets.[1][3] This document elucidates the core downstream signaling cascades affected by Trk inhibition, presents quantitative data on the effects of representative inhibitors, and provides detailed experimental protocols for assessing these effects. The primary signaling pathways impacted by Trk inhibition are the RAS/RAF/MAPK, PI3K/AKT, and PLC-γ pathways, leading to reduced cell proliferation, survival, and differentiation.[2][4]

Core Trk Signaling Pathways

Upon binding of their cognate neurotrophin ligands (e.g., NGF for TrkA, BDNF for TrkB), Trk receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins and initiating downstream signaling.[1][5] Inhibition of Trk receptors prevents this initial phosphorylation event, thereby blocking all subsequent downstream signaling.

RAS/RAF/MAPK Pathway

This pathway is a major driver of cell proliferation and differentiation.[6] Trk activation leads to the recruitment of adaptor proteins like Shc, which in turn activates the RAS/RAF/MAPK cascade.[5]

PI3K/AKT Pathway

This pathway is crucial for cell survival and growth by inhibiting apoptosis. Activated Trk receptors recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn activates AKT.[4]

PLC-γ Pathway

Activation of Phospholipase C-gamma (PLC-γ) by Trk receptors leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and activation of Protein Kinase C (PKC).[5] This pathway is involved in neuronal plasticity and neurotransmitter release.

Quantitative Data on Trk Inhibition

The following tables summarize the inhibitory activities of representative Trk inhibitors against various cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) |

| Larotrectinib | TrkA | <10 |

| Larotrectinib | TrkB | <10 |

| Larotrectinib | TrkC | <10 |

| K252a | TrkA | 200 |

Data compiled from publicly available literature.

Table 2: Cellular Antiproliferative Activity

| Cell Line | Cancer Type | Trk Fusion | Inhibitor | IC50 (nM) |

| KM12 | Colorectal | TPM3-NTRK1 | Larotrectinib | <10 |

| CUTO-3 | Lung | MPRIP-NTRK1 | Larotrectinib | <100 |

| MO-91 | - | ETV6-NTRK3 | Larotrectinib | <10 |

Data compiled from publicly available literature.[4]

Experimental Protocols

Western Blot Analysis of Trk Pathway Phosphorylation

Objective: To determine the effect of a Trk inhibitor on the phosphorylation status of Trk and downstream signaling proteins.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293 cells stably expressing a Trk receptor) and allow them to adhere. Serum-starve the cells overnight, then pre-treat with the Trk inhibitor or vehicle control for 1-2 hours. Stimulate the cells with the appropriate neurotrophin (e.g., NGF for TrkA) for 10-15 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST and probe with primary antibodies against phospho-Trk, total Trk, phospho-ERK, total ERK, phospho-AKT, and total AKT.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay

Objective: To assess the effect of a Trk inhibitor on the viability of cancer cells harboring Trk fusions.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., KM12) in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Trk inhibitor or vehicle control.

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

SRE-Luciferase Reporter Assay

Objective: To measure the inhibition of TrkA-mediated signaling through the MAPK pathway.

Methodology:

-

Cell Line: Utilize a HEK293 cell line stably co-expressing human TrkA and a firefly luciferase reporter gene under the control of Serum Response Elements (SRE).[7]

-

Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat with the Trk inhibitor or an anti-NGF antibody as a control.[7]

-

Stimulation: Stimulate the cells with NGF.[7]

-

Luciferase Assay: After incubation, perform a luciferase assay using a commercially available kit.

-

Data Analysis: Measure the luminescence and normalize the data to determine the inhibitory effect of the compound.

Conclusion

Inhibition of the Trk receptor family effectively abrogates the downstream signaling through the RAS/RAF/MAPK, PI3K/AKT, and PLC-γ pathways. This leads to a reduction in cell proliferation, survival, and other oncogenic phenotypes in cells dependent on Trk signaling. The experimental protocols outlined in this guide provide a robust framework for evaluating the efficacy and mechanism of action of novel Trk inhibitors.

References

- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Trk Signaling Inhibition Reduces cSCC Growth and Invasion in In Vitro and Zebrafish Models and Enhances Photodynamic Therapy Outcome | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide on the Effect of Trk Inhibition on the PI3K/AKT Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "Trk-IN-19" is not publicly available. This guide provides a comprehensive overview of the anticipated effects of a potent and selective Trk inhibitor on the PI3K/AKT pathway based on established principles of Tropomyosin receptor kinase (Trk) signaling.

Introduction to Trk Receptor Signaling and the PI3K/AKT Pathway

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Their signaling is initiated by the binding of neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[3] This binding event triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[3][4]

These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[2][4][5] The PI3K/AKT pathway is a critical signaling route that regulates a wide array of cellular processes, including cell survival, growth, proliferation, and metabolism. Dysregulation of the Trk-PI3K/AKT signaling axis has been implicated in the pathogenesis of various cancers and neurological disorders.[1][6]

Mechanism of Trk Inhibition on the PI3K/AKT Pathway

A selective Trk inhibitor, hypothetically termed this compound, would function by binding to the ATP-binding pocket of the Trk kinase domain, thereby preventing the transfer of phosphate groups and inhibiting the autophosphorylation of the receptor. This direct inhibition of Trk kinase activity would consequently block the recruitment and activation of downstream signaling molecules, including PI3K.

The abrogation of PI3K activation would lead to a cascade of inhibitory effects downstream:

-

Reduced PIP3 Production: PI3K, once activated, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). Inhibition of PI3K would decrease the cellular levels of PIP3.

-

Inhibition of AKT Activation: PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Reduced PIP3 levels would prevent the activation of AKT.

-

Downregulation of Downstream AKT Targets: Activated AKT phosphorylates a multitude of downstream substrates, including mTOR, GSK3β, and FOXO transcription factors, to regulate cellular functions. The inhibition of AKT would lead to the dephosphorylation and inactivation of these targets, ultimately resulting in decreased cell survival, proliferation, and growth.

Quantitative Data on the Effects of Trk Inhibition

The following table summarizes the expected quantitative effects of a hypothetical Trk inhibitor, this compound, on key components and outcomes of the PI3K/AKT pathway. The data presented are representative values based on the known effects of potent Trk inhibitors.

| Parameter | Assay Type | Expected IC50 / Effect | Cell Line(s) |

| TrkA Phosphorylation | Western Blot / ELISA | < 10 nM | Cancer cell lines with NTRK fusion (e.g., KM-12, CUTO-3) |

| AKT (Ser473) Phosphorylation | Western Blot / ELISA | 10 - 50 nM | Cancer cell lines with NTRK fusion |

| S6 Ribosomal Protein Phosphorylation | Western Blot | 50 - 200 nM | Cancer cell lines with NTRK fusion |

| Cell Viability / Proliferation | MTT / CellTiter-Glo | 20 - 100 nM | Cancer cell lines with NTRK fusion |

| Apoptosis Induction (Caspase-3/7 activity) | Caspase-Glo Assay | Increase in a dose-dependent manner | Cancer cell lines with NTRK fusion |

Key Experimental Protocols

Objective: To determine the effect of a Trk inhibitor on the phosphorylation status of Trk, AKT, and downstream targets.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells with a known NTRK fusion (e.g., KM-12) and allow them to adhere overnight. Treat the cells with varying concentrations of the Trk inhibitor for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-TrkA (Tyr674/675), total TrkA, phospho-AKT (Ser473), total AKT, phospho-S6, and total S6 overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Objective: To assess the impact of a Trk inhibitor on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the Trk inhibitor.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT reagent and measure the luminescence or absorbance according to the manufacturer's protocol.

-

Data Analysis: Plot the cell viability against the inhibitor concentration and determine the IC50 value using a non-linear regression model.

Visualizations

References

- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trk receptor - Wikipedia [en.wikipedia.org]

- 3. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 6. mdpi.com [mdpi.com]

Unraveling the Binding Kinetics of Trk-IN-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding kinetics of Trk-IN-19, a potent inhibitor of Tropomyosin receptor kinase (Trk) A. While specific kinetic data for this compound is not publicly available, this document will delve into the foundational principles of its mechanism of action, the crucial signaling pathways it targets, and the established methodologies for characterizing the binding kinetics of similar kinase inhibitors. By understanding these core concepts, researchers can effectively design and interpret experiments to elucidate the kinetic profile of this compound and other novel Trk inhibitors.

Introduction to this compound and the TRK Signaling Pathway

This compound is a potent inhibitor of TRKA, with a reported IC50 of 1.1 nM, and also shows activity against the G595R mutant of TRKA with an IC50 of 5.3 nM.[1] The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a pivotal role in the development and function of the nervous system.[2] Dysregulation of Trk signaling, often through gene fusions, is a known driver in various cancers.[3]

Upon binding of their cognate neurotrophin ligands (e.g., Nerve Growth Factor for TrkA), Trk receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, are crucial for cell proliferation, differentiation, and survival.[4][5][6] Type I TRK inhibitors, like this compound, are ATP-competitive inhibitors that bind to the ATP-binding pocket of the kinase domain, thereby blocking its catalytic activity and halting the downstream oncogenic signaling.[7]

Below is a diagram illustrating the canonical TRKA signaling pathway.

The Importance of Binding Kinetics in Drug Discovery

While IC50 values provide a measure of a drug's potency, they do not fully describe the dynamic interaction between an inhibitor and its target. Binding kinetics, which includes the association rate constant (k_on_) and the dissociation rate constant (k_off_), offers a more nuanced understanding of this interaction. The equilibrium dissociation constant (K_D_), a measure of binding affinity, is the ratio of k_off_ to k_on_.

A key parameter derived from the dissociation rate is the residence time (1/k_off_), which represents the average duration an inhibitor remains bound to its target. A longer residence time can lead to a more sustained pharmacological effect, even after the systemic concentration of the drug has decreased. For kinase inhibitors, a prolonged residence time can translate to more durable target inhibition and potentially improved clinical efficacy.

The following diagram illustrates the relationship between these key kinetic parameters.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A Biacore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Entrectinib? [synapse.patsnap.com]

Trk-IN-19: An In-Depth Technical Guide to On-Target Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the on-target activity of Trk-IN-19, a potent inhibitor of Tropomyosin receptor kinase (Trk). The information presented herein is curated for researchers, scientists, and drug development professionals, offering a detailed examination of its biochemical and cellular activity, along with methodologies for key experiments.

Core On-Target Activity of this compound

This compound, also identified as compound I-10, demonstrates significant inhibitory activity against wild-type TrkA and the G595R mutant, a common resistance mutation.[1] Its potency extends to cellular models, where it effectively inhibits the proliferation of cells driven by Trk fusion proteins.

Table 1: Biochemical Activity of this compound against TrkA

| Target | IC50 (nM) |

| TrkA | 1.1 |

| TrkA G595R | 5.3 |

Data sourced from Sun M, et al. (2020).[1]

Table 2: Cellular Activity of this compound

| Cell Line | Target | IC50 (nM) |

| Ba/F3-LMNA-NTRK1 | Wild-type TrkA Fusion | 41.7 |

| Ba/F3-LMNA-NTRK1-G595R | G595R Mutant TrkA Fusion | 336.6 |

Data sourced from Sun M, et al. (2020).[1]

Signaling Pathways and Mechanism of Action

Trk receptors are key regulators of neuronal cell growth, survival, and differentiation.[1] Upon binding of their cognate neurotrophin ligands (like Nerve Growth Factor for TrkA), the receptors dimerize and autophosphorylate, initiating downstream signaling cascades. The primary pathways activated include the RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation and differentiation, and the PI3K/AKT/mTOR pathway, a central regulator of cell survival and growth. This compound acts as a competitive inhibitor at the ATP-binding site of the Trk kinase domain, thereby blocking the initiation of these downstream signals.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the on-target activity of Trk inhibitors like this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

-

Dilute the TrkA or TrkA G595R enzyme and the substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1) in the kinase buffer.

-

Prepare a serial dilution of this compound in the kinase buffer with a final DMSO concentration of ≤1%.

-

Prepare ATP solution in the kinase buffer.

-

-

Kinase Reaction :

-

In a 384-well plate, add 1 µL of the this compound dilution or vehicle control (DMSO).

-

Add 2 µL of the enzyme solution to each well.

-

Add 2 µL of the substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection :

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis :

-

The luminescent signal is correlated to the amount of ADP produced and thus the kinase activity.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.

-

Cell Culture and Plating :

-

Culture Ba/F3 cells stably expressing the LMNA-NTRK1 or LMNA-NTRK1-G595R fusion protein in appropriate media supplemented with growth factors.

-

Plate the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to acclimate.

-

-

Compound Treatment :

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Add the compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Lysis and Signal Generation :

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Measurement and Analysis :

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the number of viable cells.

-

Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a highly potent, dual inhibitor of wild-type and mutant TrkA, demonstrating significant on-target activity in both biochemical and cellular assays. Its ability to overcome the G595R resistance mutation highlights its potential as a valuable research tool and a candidate for further therapeutic development in the context of Trk-driven cancers. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel Trk inhibitors.

References

A Technical Guide to Off-Target Kinase Screening for Trk-IN-19

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in conducting off-target kinase screening for a potent inhibitor, using Trk-IN-19 as a case study. This compound (also known as Compound I-10) is a potent, bicyclic carboxamide-based inhibitor of Tropomyosin receptor kinase A (TRKA), with an IC50 of 1.1 nM, and its solvent-front mutant TRKAG595R, with an IC50 of 5.3 nM.[1] While highly potent for its intended targets, understanding its selectivity across the entire human kinome is critical for its development as a chemical probe or therapeutic agent. This document details the standardized experimental workflows and data presentation required for such an evaluation.

Background: The TRK Signaling Pathway

The Tropomyosin receptor kinases (TRK) are a family of three receptor tyrosine kinases—TRKA, TRKB, and TRKC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors are crucial for the development and function of the nervous system.[2] They are activated by neurotrophins: Nerve Growth Factor (NGF) for TRKA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 for TRKB, and Neurotrophin-3 for TRKC.[2]

Upon ligand binding, TRK receptors dimerize and autophosphorylate, triggering downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. These pathways are fundamental regulators of cell proliferation, differentiation, survival, and pain signaling.[2] In various cancers, chromosomal rearrangements can lead to NTRK gene fusions, resulting in constitutively active chimeric proteins that drive oncogenesis independent of neurotrophin stimulation.[3] Small molecule inhibitors like this compound aim to block the ATP-binding site of the kinase domain, thereby inhibiting these downstream oncogenic signals.

Experimental Protocols for Off-Target Screening

A comprehensive assessment of kinase inhibitor selectivity typically involves a two-tiered approach: a broad primary screen to identify potential off-targets, followed by quantitative dose-response assays to confirm and measure the potency of these interactions.

Primary Screening: Competitive Binding Assay (KINOMEscan™)

The KINOMEscan™ platform (Eurofins DiscoverX) is a widely used method for primary screening. It is a competition-based binding assay that quantifies the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.

Methodology:

-

Kinase Reagent Preparation : A panel of human kinases (e.g., the 468-kinase scanMAX panel) are individually expressed as DNA-tagged fusion proteins in E. coli.

-

Immobilization : An immobilized, active-site directed ligand specific to each kinase is coupled to a solid support (e.g., beads).

-

Competition Reaction : The DNA-tagged kinase, the immobilized ligand, and the test compound (typically at a fixed concentration, such as 1 µM) are incubated to allow binding to reach equilibrium.

-

Capture & Wash : The solid support with the bound kinase is captured. Unbound components are washed away.

-

Elution & Quantification : The kinase protein is eluted from the solid support. The amount of kinase captured is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).

-

Data Analysis : The amount of kinase recovered is compared to a DMSO vehicle control. A lower amount of recovered kinase indicates that the test compound successfully competed with the immobilized ligand for binding to the kinase's active site. Results are typically expressed as "% Inhibition" or "% of Control".

Confirmatory Screening: Enzymatic Inhibition Assay

Hits identified from the primary binding screen are subjected to secondary assays to determine their functional inhibitory activity (IC50 values). These assays directly measure the phosphorylation of a substrate by the kinase.

Methodology (Generic Radiometric Filter Binding Assay):

-

Reagents :

-

Kinase : Purified, active recombinant human kinase (e.g., a hit from the primary screen).

-

Substrate : A specific peptide or protein substrate for the kinase.

-

ATP : A mixture of non-radioactive ("cold") ATP and radiolabeled [γ-³²P]ATP. The final ATP concentration is often set near the Kₘ value for the specific kinase to ensure competitive inhibition is accurately measured.[4]

-

Test Compound : this compound, serially diluted to create a 10-point dose-response curve.

-

-

Reaction Setup : The kinase, substrate, and test compound (at varying concentrations) are pre-incubated in an appropriate assay buffer.

-

Initiation : The kinase reaction is initiated by adding the Mg/[γ-³²P]ATP mixture. The reaction proceeds for a set time at a controlled temperature (e.g., 30°C).

-

Termination : The reaction is stopped by adding a strong acid, such as phosphoric acid.[4]

-

Capture : The reaction mixture is transferred to a phosphocellulose filter plate (e.g., P81). The phosphorylated substrate, now carrying a positive charge, binds to the negatively charged filter paper, while the negatively charged [γ-³²P]ATP is washed through.

-

Detection : After washing and drying the plate, a scintillant is added to each well, and the amount of incorporated ³²P is measured using a scintillation counter.

-

Data Analysis : The radioactive counts are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value—the concentration of the inhibitor required to reduce kinase activity by 50%.

Illustrative Data Presentation and Interpretation

Disclaimer: The following data are provided for illustrative purposes only and do not represent actual experimental results for this compound.

Primary Binding Screen Results

Data from a KINOMEscan assay is typically presented as the percent inhibition at a single compound concentration. This allows for a broad overview of potential interactions across the kinome.

Table 1: Illustrative KINOMEscan Results for "Compound X" at 1 µM

| Target Kinase | Gene Symbol | Kinase Family | % Inhibition |

|---|---|---|---|

| TRKA | NTRK1 | TK | 99.8 |

| TRKB | NTRK2 | TK | 99.5 |

| TRKC | NTRK3 | TK | 98.9 |

| Kinase A | KNA | CAMK | 95.2 |

| Kinase B | KNB | TK | 91.0 |

| Kinase C | KNC | STE | 78.5 |

| Kinase D | KND | AGC | 45.1 |

| ... (460+ other kinases) | | | < 40% |

Interpretation : In this hypothetical example, "Compound X" shows very strong binding to its intended TRK family targets. It also shows significant binding (>90% inhibition) to two other kinases ("Kinase A" and "Kinase B"), which are now considered primary "hits" for follow-up investigation.

Secondary Enzymatic Assay Results

The identified hits are then profiled in dose-response enzymatic assays to determine their IC50 values, which quantify the functional potency of the inhibition.

Table 2: Illustrative Enzymatic IC50 Values for "Compound X"

| Target Kinase | Gene Symbol | IC50 (nM) | Selectivity vs. TRKA |

|---|---|---|---|

| TRKA | NTRK1 | 1.1 | - |

| TRKB | NTRK2 | 3.5 | 3.2-fold |

| TRKC | NTRK3 | 4.8 | 4.4-fold |

| Kinase A | KNA | 150 | 136-fold |

| Kinase B | KNB | 850 | 773-fold |

Interpretation : The IC50 data confirms high potency against the TRK family. The off-target kinases, while identified as binders in the primary screen, are inhibited with much lower potency (136-fold and 773-fold less potent than for TRKA). This profile would suggest "Compound X" is a highly selective TRK inhibitor. If the IC50 for an off-target were close to the on-target IC50, it would be considered a significant off-target liability that could lead to unintended biological effects or side effects in a therapeutic context.

Conclusion

A rigorous, multi-tiered off-target screening campaign is an indispensable component of modern drug discovery and chemical probe development. For a potent inhibitor like this compound, this process is essential to validate its selectivity, anticipate potential toxicities, and understand its full pharmacological profile. By combining broad binding assays with functional enzymatic assays, researchers can build a comprehensive selectivity profile that provides confidence in subsequent biological studies and informs the path toward clinical development.

References

In-Depth Technical Guide: Trk-IN-19 and the TRKA G595R Mutant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activity of the TRKA G595R mutant, a key resistance mutation in cancers treated with first-generation TRK inhibitors, and the inhibitory effects of Trk-IN-19. This document details the quantitative inhibitory data, experimental methodologies for assessing inhibitor activity, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data: Inhibitory Activity of this compound

The G595R mutation in the TRKA kinase domain is a known mechanism of acquired resistance to several first-generation TRK inhibitors. This compound is a potent inhibitor that has demonstrated activity against both wild-type TRKA and the G595R mutant. The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the table below.

| Target | Inhibitor | IC50 (nM) |

| TRKA (Wild-Type) | This compound | 1.1[1][2][3] |

| TRKA G595R Mutant | This compound | 5.3[1][2][3] |

Signaling Pathway

Tropomyosin receptor kinase A (TRKA) is a receptor tyrosine kinase that, upon binding its ligand, nerve growth factor (NGF), dimerizes and autophosphorylates, initiating downstream signaling cascades.[4] These pathways, including the RAS/MAPK/ERK and PI3K/AKT pathways, are crucial for cell proliferation, differentiation, and survival.[4] In cancer, chromosomal rearrangements can lead to the fusion of the NTRK1 gene (encoding TRKA) with other genes, resulting in constitutively active TRKA fusion proteins that drive tumor growth in a ligand-independent manner.[4] The G595R mutation, located in the solvent-front region of the kinase domain, confers resistance to first-generation inhibitors by sterically hindering drug binding.

Below is a diagram illustrating the canonical TRKA signaling pathway and the point of action for TRK inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound against the TRKA G595R mutant.

In Vitro TRKA G595R Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on the enzymatic activity of recombinant TRKA G595R. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human TRKA G595R enzyme

-

Poly(Glu,Tyr) 4:1 substrate

-

This compound (or other test compounds)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a white assay plate.

-

Add 2.5 µL of a solution containing the TRKA G595R enzyme and the Poly(Glu,Tyr) substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Second Incubation: Incubate the plate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

-

Third Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-TRKA Western Blot

This protocol is for detecting the phosphorylation status of TRKA in cells expressing the G595R mutant, following treatment with this compound. This assay assesses the inhibitor's ability to block TRKA autophosphorylation in a cellular context.

Materials:

-

Cell line engineered to express TRKA G595R

-

Appropriate cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-TRKA (Tyr490), anti-total-TRKA

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed the TRKA G595R expressing cells in multi-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2-4 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at high speed at 4°C to pellet cellular debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add SDS-PAGE sample buffer and heat the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-TRKA overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total TRKA to confirm equal protein loading.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of cells expressing the TRKA G595R mutant. The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

-

Cell line expressing TRKA G595R

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the TRKA G595R cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO-treated control cells. Determine the IC50 value by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a kinase inhibitor like this compound against the TRKA G595R mutant.

References

Discovery of a Novel Macrocyclic TRK Inhibitor: A Technical Overview of Compound 9e

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of a potent macrocyclic Tropomyosin Receptor Kinase (TRK) inhibitor, designated as compound 9e. The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes, are critical regulators of neuronal development and function.[1][2] However, chromosomal rearrangements leading to NTRK gene fusions are oncogenic drivers in a wide range of adult and pediatric cancers.[2] This has established the TRK signaling pathway as a key target for anti-cancer therapies.

While first-generation TRK inhibitors like Larotrectinib and Entrectinib have shown significant clinical efficacy, the emergence of acquired resistance mutations, particularly solvent-front mutations such as TRKA G595R, necessitates the development of next-generation inhibitors.[1][2] This guide will use compound 9e as a case study to detail the discovery, quantitative evaluation, and methodological approaches used in the development of a potent, next-generation TRK inhibitor.

Data Presentation: In Vitro Activity of Compound 9e

The following tables summarize the key quantitative data for compound 9e, a macrocyclic derivative designed to inhibit wild-type and mutant TRK kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Compound 9e

| Target Kinase | IC50 (nM) |

| TRKA | 1.3 |

| TRKA G595R | 13.1 |

Data sourced from a study on macrocyclic TRK inhibitors, which aimed to overcome resistance mutations.[1][2]

Table 2: Cellular Antiproliferative Activity of Compound 9e

| Cell Line | Description | IC50 (µM) |

| Ba/F3-LMNA-NTRK1 | Expressing wild-type TRKA fusion protein | 0.080 |

| Ba/F3-LMNA-NTRK1-G595R | Expressing G595R mutant TRKA fusion protein | 0.646 |

These cell-based assays demonstrate the ability of compound 9e to inhibit the proliferation of cells dependent on TRK signaling.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments involved in the characterization of a novel TRK inhibitor like compound 9e.

In Vitro TRK Kinase Assay